

BPN-15606 besylate solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BPN-15606 besylate

Cat. No.: B11930694

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Application Notes and Protocols: BPN-15606 Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15606 is a highly potent, orally active γ -secretase modulator (GSM) that has garnered significant interest in Alzheimer's disease research.[1][2][3] Unlike γ -secretase inhibitors, which block the enzyme's activity altogether, GSMs like BPN-15606 allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[3][4] This results in a decreased production of the aggregation-prone and pathogenic amyloid-beta ($A\beta$) peptides, $A\beta_{42}$ and $A\beta_{40}$, while concomitantly increasing the levels of shorter, less amyloidogenic peptides such as $A\beta_{38}$ and $A\beta_{37}$. [3] This modulation is considered a promising therapeutic strategy as it may avoid the mechanism-based toxicities associated with inhibiting Notch processing, a critical signaling pathway also dependent on γ -secretase.[3][4]

Understanding the solubility of **BPN-15606 besylate** is critical for designing and executing reliable in vitro and in vivo experiments, ensuring accurate compound concentration, and developing viable formulations for preclinical studies. This document provides detailed information on the solubility of **BPN-15606 besylate** in various solvents, protocols for solution preparation, and standardized methods for solubility determination.

Physicochemical Properties of BPN-15606 Besylate

Property	Value
IUPAC Name	(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine benzenesulfonate
Synonyms	BPN-15606 besylate
Molecular Formula	C ₂₉ H ₂₉ FN ₆ O ₄ S[5]
Molecular Weight	576.64 g/mol [5]
CAS Number	1914989-49-3 (free base)[1]

Solubility Data

The solubility of **BPN-15606 besylate** has been determined in various solvents and formulations, which is crucial for its application in experimental settings. The following table summarizes the available quantitative data.

Solvent/Vehicle System	Concentration	Remarks	Source
DMSO	10 mM	Stock solution	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (≈ 4.34 mM)	Clear solution for in vivo use.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (≈ 4.34 mM)	Clear solution for in vivo use.	[1]
Phosphate-Buffered Saline (PBS), pH 7.4 with initial DMSO stock	100 μM	Kinetic solubility measurement conditions.	[4]

Application Notes: Solution Preparation

Accurate preparation of solutions is paramount for reproducible results. It is recommended to use high-purity solvents. For aqueous preparations, starting with a concentrated DMSO stock is standard practice.

Protocol for 10 mM DMSO Stock Solution

- **Weighing:** Accurately weigh the desired amount of **BPN-15606 besylate** powder in a sterile microcentrifuge tube or vial.
- **Solvent Addition:** Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 576.64 g/mol).
 - $\text{Volume (L)} = \text{Mass (g)} / (576.64 \text{ g/mol} * 0.010 \text{ mol/L})$
- **Dissolution:** Add the calculated volume of DMSO to the powder.
- **Mixing:** Vortex or sonicate the solution gently until the compound is fully dissolved. If precipitation occurs, gentle warming (e.g., 37°C water bath) can aid dissolution.^[1]
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.^[1]

Protocol for In Vivo Formulation (Aqueous Vehicle)

This protocol is adapted from a formulation yielding a clear solution at $\geq 2.5 \text{ mg/mL}$.^[1]

- **Initial Dilution:** Begin with a concentrated stock of BPN-15606 in DMSO (e.g., 25 mg/mL).
- **Vehicle Preparation (per 1 mL final volume):**
 - In a sterile tube, add 400 μL of PEG300.
 - Add 100 μL of the 25 mg/mL BPN-15606 DMSO stock to the PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix until the solution is homogeneous.
 - Add 450 μL of saline to bring the final volume to 1 mL.

- Final Mixing: Vortex the final solution until it is clear and uniform before administration.

Experimental Protocols: Solubility Determination

Determining the solubility of a compound is a fundamental step in preclinical development. The two main types of solubility measured are kinetic and equilibrium.

Protocol: Kinetic Solubility Determination in Aqueous Buffer

This method assesses the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.^{[4][6]}

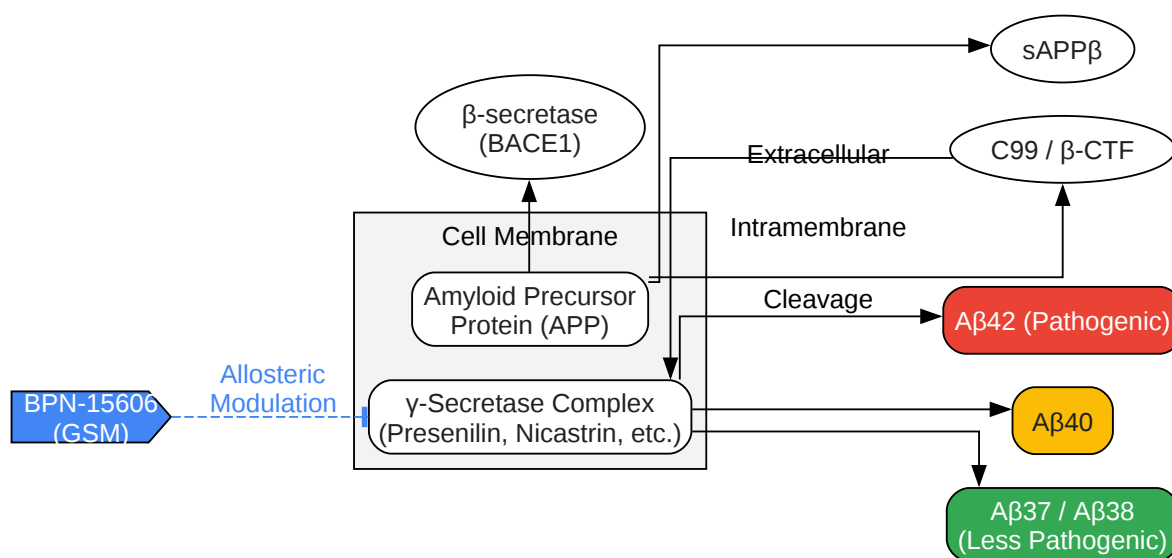
- Prepare Stock: Create a high-concentration stock solution of **BPN-15606 besylate** in DMSO (e.g., 10 mM).
- Prepare Calibration Curve: Serially dilute the DMSO stock in the chosen aqueous buffer (e.g., PBS, pH 7.4) containing the same final percentage of DMSO as the test samples (e.g., 1-5%) to create standards of known concentrations.
- Sample Preparation: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., 2 μ L of 10 mM stock into 198 μ L of PBS for a final concentration of 100 μ M in 1% DMSO). Prepare in triplicate.
- Equilibration: Agitate the samples on a plate shaker at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation and equilibration.
- Phase Separation: Separate the undissolved precipitate from the saturated solution. A common high-throughput method is to use a 96-well filter plate (e.g., 0.45 μ m pore size) and centrifuge to collect the filtrate.^[6]
- Quantification: Analyze the concentration of **BPN-15606 besylate** in the filtrate using a suitable analytical method, such as UV/Vis absorbance spectroscopy or LC-MS.^{[4][7]}
- Calculation: Determine the solubility by comparing the analytical signal from the samples to the calibration curve.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.^{[8][9]}

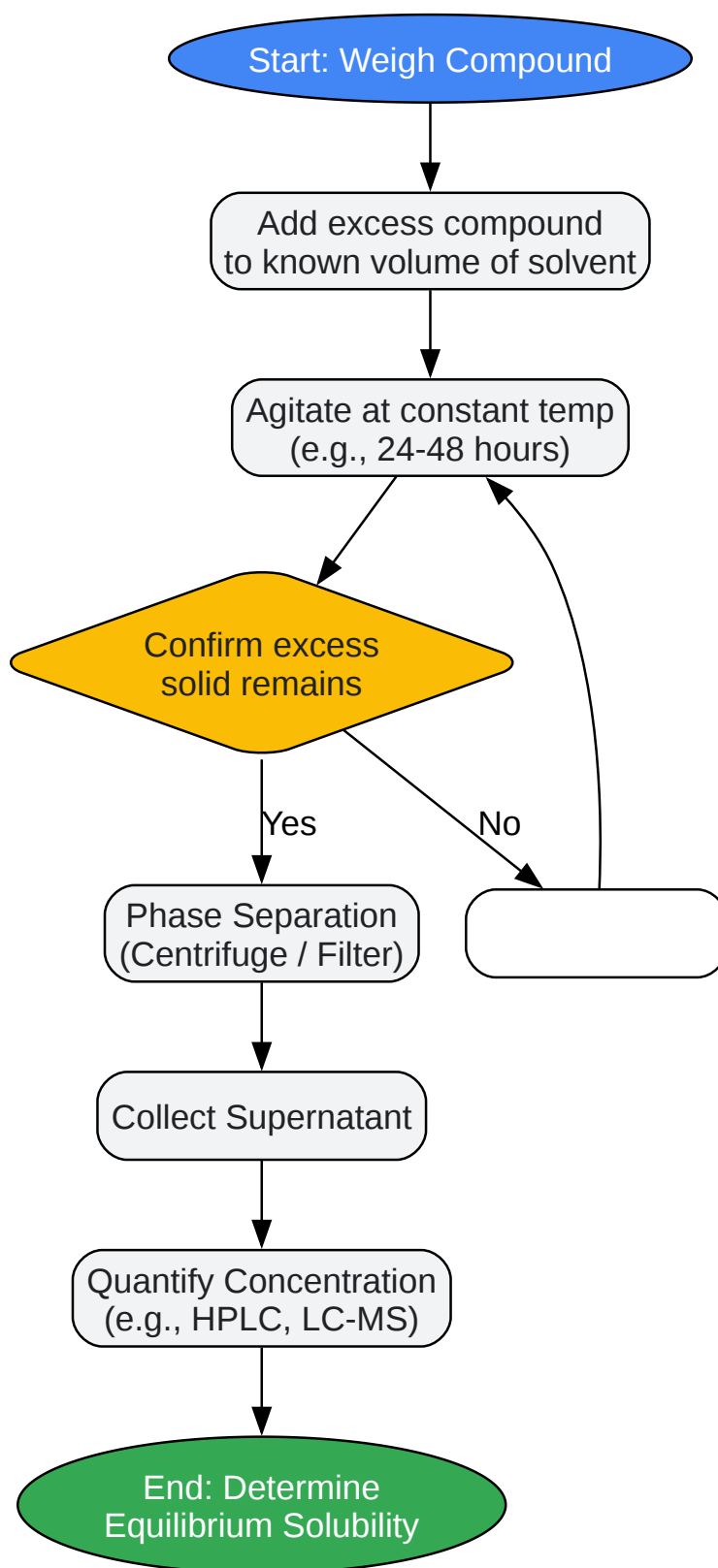
- **Sample Preparation:** Add an excess amount of solid **BPN-15606 besylate** powder to a known volume of the desired solvent (e.g., DMSO, water, buffer) in a sealed vial. The presence of undissolved solid is essential.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibrium is typically reached within 24 to 48 hours.^[8] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to ensure a plateau in concentration has been reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the solid material. Further clarify the sample by centrifugation at high speed or by passing it through a suitable syringe filter (e.g., 0.22 µm PVDF).
- **Quantification:** Dilute the clarified supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
- **Result:** The measured concentration represents the equilibrium solubility of **BPN-15606 besylate** in that solvent at the specified temperature.

Visualizations: Pathways and Workflows



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Caption: Mechanism of action for BPN-15606 as a γ -secretase modulator.



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Caption: General workflow for equilibrium solubility determination.

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